molecular formula C20H16IN3O4 B6532373 ethyl 4-(2-iodobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 946210-06-6

ethyl 4-(2-iodobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B6532373
CAS No.: 946210-06-6
M. Wt: 489.3 g/mol
InChI Key: GMAHXAQAHGIHSZ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-iodobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of an ethyl ester group, an iodobenzamido group, and a phenyl group attached to a dihydropyridazine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-iodobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps. One common method starts with the condensation of ethyl cyanoacetate with cyclohexanones to form ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives . This intermediate is then subjected to further reactions, including iodination and amide formation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis techniques to enhance reaction rates and yields. For example, microwave-assisted synthesis of isoindolinones via Pd-mediated tandem coupling reactions has been reported . Such methods can be adapted for the synthesis of this compound to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-iodobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The iodo group can be substituted with other nucleophiles to create a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

Ethyl 4-(2-iodobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(2-iodobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes by blocking their active sites or altering their conformation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives, such as:

Uniqueness

Ethyl 4-(2-iodobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is unique due to the presence of the iodo group, which can be used for further functionalization. Additionally, the combination of the pyridazine ring with the phenyl and ethyl ester groups provides a distinct chemical profile that can be exploited for various applications.

Properties

IUPAC Name

ethyl 4-[(2-iodobenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16IN3O4/c1-2-28-20(27)18-16(22-19(26)14-10-6-7-11-15(14)21)12-17(25)24(23-18)13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAHXAQAHGIHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=CC=C2I)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16IN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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